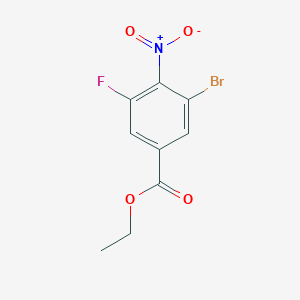

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate

Description

Properties

Molecular Formula |

C9H7BrFNO4 |

|---|---|

Molecular Weight |

292.06 g/mol |

IUPAC Name |

ethyl 3-bromo-5-fluoro-4-nitrobenzoate |

InChI |

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |

InChI Key |

DIOASULLJITKDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

Nitration: Introduction of the nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.

Bromination: Addition of the bromine atom via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.

Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 4-position undergoes selective reduction under controlled conditions. Hydrogenation with Pd/C catalyst in ethanol at 25°C converts the nitro group to an amine while preserving other functionalities .

Reaction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | EtOH | 25 | 92 |

| Fe/HCl | H₂O | 80 | 78 |

Mechanism : Catalytic hydrogenation proceeds via adsorption of hydrogen onto the Pd surface, followed by sequential electron transfer to the nitro group, forming a nitroso intermediate and ultimately the amine.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position is susceptible to NAS due to the activating effects of the nitro and fluoro groups. Reactions with amines or alkoxides proceed efficiently in polar aprotic solvents .

Example Reaction with Piperidine

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMA | 80 | 12 | 85 |

| KOtBu | DMF | 60 | 6 | 72 |

Key Factors :

-

Solvent Effects : DMA enhances reactivity by stabilizing transition states through dipole interactions .

-

Temperature : Higher temperatures (80°C) accelerate substitution but may promote ester hydrolysis as a side reaction.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-bromo-5-fluoro-4-nitrobenzoic acid.

Hydrolysis Conditions

| Conditions | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 2M H₂SO₄ | H₂O | 6 | 88 |

| Basic (NaOH) | 1M NaOH | EtOH/H₂O | 4 | 95 |

Mechanistic Pathway :

-

Base-Catalyzed : Nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of ethoxide .

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Electrophilic Substitution

Despite the deactivating effects of substituents, directed electrophilic substitution occurs at the 2-position (meta to nitro, ortho to fluorine) under strong electrophilic conditions.

Nitration Example

| Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | 3-Bromo-5-fluoro-2,4-dinitrobenzoate | 63 |

Regioselectivity : The nitro group directs incoming electrophiles to the 2-position, while fluorine exerts a weaker ortho-directing effect .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the bromine site, enabling arylation or alkylation .

Suzuki Reaction with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 89 |

| Pd(OAc)₂ | SPhos | CsF | THF | 94 |

Optimization : Use of CsF as a base improves solubility of boronic acid, enhancing coupling efficiency .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition, releasing NOₓ gases and forming polybrominated byproducts.

Thermogravimetric Analysis (TGA) Data

| Temperature (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 160 | 12 | 3-Bromo-5-fluorobenzoic acid |

| 220 | 38 | Dibenzofuran derivatives |

Photochemical Reactions

UV irradiation in the presence of diethylamine induces denitrofluorination, yielding ethyl 3-bromo-5-fluorobenzoate.

Photoreaction Parameters

| Light Source | Wavelength (nm) | Amine | Conversion (%) |

|---|---|---|---|

| UV-C | 254 | Et₂NH | 67 |

| UV-A | 365 | Morpholine | 41 |

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example:

Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position.

Reduction: The nitro group is reduced to an amine through a multi-step electron transfer process involving the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-5-fluoro-4-nitrobenzoate

The methyl ester analog (CAS: 1123171-93-6, C₈H₅BrFNO₄, MW: 278.03 g/mol) differs only in its ester group (methyl vs. ethyl). Key distinctions include:

Both compounds share identical substituent positions, implying similar electronic effects on the aromatic ring.

Ethyl 4-fluoro-3-nitrobenzoate

This derivative (structure: ethyl ester, 4-fluoro, 3-nitro) lacks the bromine atom at position 3. The absence of bromine reduces molecular weight (C₉H₈FNO₄, ~213.16 g/mol) and alters reactivity. Bromine’s strong electron-withdrawing and leaving-group properties make the original compound more reactive in nucleophilic aromatic substitution compared to this analog .

Methyl 4-bromo-3-formamidobenzoate

This modification significantly changes electronic properties, with the formamido group acting as an electron donor, contrasting the electron-deficient aromatic system in this compound .

Reactivity and Functional Group Analysis

- Nitro Group (NO₂): A strong meta-directing, electron-withdrawing group, enhancing the aromatic ring’s susceptibility to nucleophilic attack at specific positions .

- Bromine (Br) : Acts as an ortho/para-directing group but deactivates the ring, slowing electrophilic substitution. Its presence as a leaving group could facilitate Suzuki or Ullmann coupling reactions .

- Fluorine (F) : An ortho/para-directing, weakly deactivating group, contributing to steric and electronic effects .

Biological Activity

Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial activity, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 278.03 g/mol. The unique arrangement of substituents on the benzene ring contributes to its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's binding affinity to target molecules, making it a valuable tool in drug discovery. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which is essential for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been evaluated for its inhibitory effects on bacterial topoisomerases, which are critical targets for antibiotic development.

Table 1: Enzyme Inhibition Potency

| Compound | IC50 (µM) E. coli Gyrase | IC50 (µM) E. coli Topo IV |

|---|---|---|

| This compound | 2.91 | 4.80 |

| Ciprofloxacin | 0.49 | 2.71 |

These results demonstrate that while this compound shows notable inhibitory activity, it is less potent than established fluoroquinolone antibiotics like ciprofloxacin .

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown preliminary antimicrobial properties against various bacterial strains. Its effectiveness was assessed using Minimum Inhibitory Concentration (MIC) assays.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.008 |

| K. pneumoniae WT | 0.03 |

| P. aeruginosa WT | 0.125 |

These findings indicate that the compound may possess significant antimicrobial activity, particularly against Gram-negative bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Enzyme Interaction Studies : A study evaluating the interaction of this compound with bacterial gyrase and topoisomerase IV revealed IC50 values indicating its potential as an antibacterial agent.

- Antimicrobial Properties : Research highlighted its effectiveness against various bacterial strains, suggesting its utility in developing new antibacterial therapies.

- Pharmacological Potential : Further investigations are warranted to fully elucidate the pharmacological potential of this compound, particularly regarding its mechanism of action and therapeutic applications in oncology and infectious diseases .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate to minimize byproduct formation?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:

- Use polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) to enhance solubility and reaction efficiency .

- Monitor nitration and bromination steps sequentially to avoid over-functionalization, as electron-withdrawing groups like nitro and bromine can deactivate the aromatic ring for subsequent reactions .

- Employ low temperatures (0–5°C) during nitro-group introduction to reduce side reactions such as ring oxidation .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR can resolve fluorine and bromine coupling patterns to confirm substitution positions .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) helps confirm molecular formula and isotopic patterns (e.g., / splitting) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Store in amber vials at –20°C to prevent photodegradation of the nitro group.

- Avoid aqueous environments, as hydrolysis of the ester group can occur, especially under basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of further functionalization in this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron density and identify reactive sites. The nitro and bromine groups direct electrophiles to specific positions (e.g., meta to nitro due to its strong electron-withdrawing effect) .

- Compare with analogous compounds (e.g., 3-bromo-2-fluoro-5-nitrobenzoic acid) to validate predicted reactivity patterns .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-validate using multiple techniques: Combine NMR DEPT experiments with IR spectroscopy to distinguish between carbonyl (ester) and nitro group vibrations .

- For ambiguous NOE (Nuclear Overhauser Effect) signals, employ crystallographic data from SHELX-refined structures to confirm spatial arrangements .

Q. How can the compound’s interactions with biological targets be systematically studied?

Methodological Answer:

- Enzyme Assays : Test inhibition kinetics against enzymes like cytochrome P450, leveraging the electron-withdrawing nitro group’s potential to act as a Michael acceptor .

- Molecular Docking : Use software like AutoDock to simulate binding interactions, focusing on halogen bonding (bromine/fluorine) with protein active sites .

Q. What are the challenges in scaling up reactions involving this compound for multi-gram synthesis?

Methodological Answer:

- Address exothermicity in nitration steps by using controlled addition via syringe pumps and inert atmospheres to prevent runaway reactions .

- Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to maintain yield .

Comparative and Mechanistic Questions

Q. How does the bioactivity of this compound compare to its structural analogs?

Methodological Answer:

- Reference bioactivity databases (e.g., PubChem) to compare with analogs like 3-bromo-2-fluoro-5-nitrobenzoic acid. For example, substituting ester groups for carboxylic acids may alter cell permeability and target engagement .

- Use SAR (Structure-Activity Relationship) models to quantify the impact of substituents on antimicrobial or antitumor activity .

Q. What role do non-covalent interactions (e.g., halogen bonds) play in the crystal packing of this compound?

Methodological Answer:

- Analyze hydrogen-bonding networks and halogen···π interactions using graph-set analysis (Etter’s rules) .

- Compare packing motifs with ORTEP-generated crystal structures to identify stabilizing interactions (e.g., Br···O nitro contacts) .

Method Development Questions

Q. How can researchers design a protocol for isotopic labeling of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.